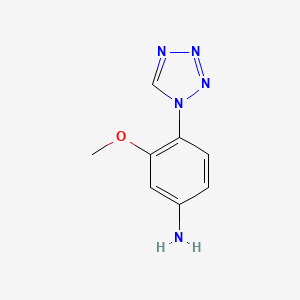

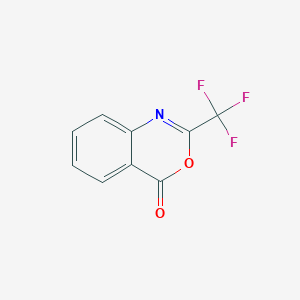

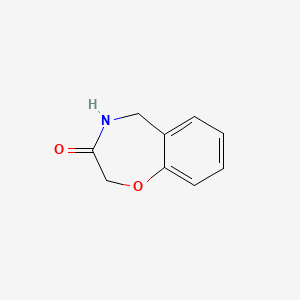

3-Methoxy-4-tetrazol-1-yl-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Methoxy-4-tetrazol-1-yl-phenylamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxy, phenyl, and tetrazole groups, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis and characterization of multi-heterocyclic compounds containing a tetrazole ring are discussed, as well as the molecular docking and quantum chemical calculations for related compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of hydrazine hydrate and weak acidic catalysts like acetic acid for the formation of pyrazole derivatives . Additionally, the use of [1,3]-dipolar cycloaddition reactions is mentioned for the synthesis of diamino derivatives designed to stabilize parallel turn conformations . These methods could potentially be adapted for the synthesis of "3-Methoxy-4-tetrazol-1-yl-phenylamine."

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis . The molecular structure influences the physical properties and reactivity of the compounds. For example, the dihedral angle between different rings in the molecules can affect the stability and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups includes rearrangements with triethylamine to yield different heterocyclic structures . The presence of a tetrazole ring can also influence the reactivity, as seen in the synthesis of pyrazole derivatives . Understanding these reactions can provide insights into the potential reactivity of "3-Methoxy-4-tetrazol-1-yl-phenylamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the presence of methoxy and phenyl groups can influence the solubility and intermolecular interactions . The tetrazole ring can contribute to the compound's acidity and ability to form hydrogen bonds . Quantum chemical calculations, such as density functional theory (DFT), can be used to predict properties like electronic transitions, hyperpolarizability, and molecular electrostatic potential .

Wissenschaftliche Forschungsanwendungen

“3-Methoxy-4-tetrazol-1-yl-phenylamine” is a chemical compound with the molecular formula C8H9N5O and a molecular weight of 191.19 . It’s used for research purposes , particularly in the field of proteomics research .

Tetrazole, a component of this compound, and its derivatives have been synthesized through a heterocyclization reaction involving primary amines, orthoesters, and azides . This synthesis method was developed in the early 1970s .

Tetrazoles are known for their significant thermal stability, high positive values of the enthalpy of formation, and the highest nitrogen content among organic compounds . Due to these properties, tetrazoles are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . The main product of their thermal decomposition is nitrogen, which motivates the interest toward tetrazoles as “green” energetic materials .

The tetrazole component of this compound is known for its significant thermal stability, high positive values of the enthalpy of formation, and the highest nitrogen content among organic compounds . These properties make tetrazoles potential components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions .

Eigenschaften

IUPAC Name |

3-methoxy-4-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYLXVIGMMVPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354654 |

Source

|

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-tetrazol-1-yl-phenylamine | |

CAS RN |

524040-12-8 |

Source

|

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)